

A Technical Guide to the Physical and Chemical Properties of Deuterated Promethazine

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Compound of Interest

Compound Name: Promethazine-d4

Cat. No.: B602524

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Introduction

Promethazine is a first-generation antihistamine of the phenothiazine family with well-established sedative, antiemetic, and anticholinergic properties. The strategic incorporation of deuterium, the stable heavy isotope of hydrogen, into the promethazine molecule can significantly alter its pharmacokinetic profile. This alteration is primarily due to the kinetic isotope effect, which can lead to a slower rate of metabolic degradation, potentially resulting in improved metabolic stability, increased half-life, and enhanced therapeutic efficacy.[1][2][3][4] This technical guide provides an in-depth overview of the physical and chemical properties of various deuterated forms of promethazine, detailed experimental protocols for their analysis, and a review of the signaling pathways affected by this compound.

Physical and Chemical Properties

The introduction of deuterium in place of protium in the promethazine molecule results in a marginal increase in molecular weight, while other physical and chemical properties are expected to be largely similar to the parent compound. Precise experimental determination of properties such as melting and boiling points for each deuterated analog is not always readily available in the literature, as these compounds are primarily utilized as internal standards in analytical methods.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of non-deuterated promethazine and its deuterated analogs.

Table 1: Physical Properties

Property	Promethazine	Promethazine-d3 HCl	Promethazine-d4 HCl	Promethazine-d6 HCl
Molecular Formula	C ₁₇ H ₂₀ N ₂ S	C ₁₇ H ₁₇ D ₃ N ₂ S · HCl	C ₁₇ H ₁₆ D ₄ N ₂ S · HCl	C ₁₇ H ₁₄ D ₆ N ₂ S · HCl
Molecular Weight (g/mol)	284.42[5]	323.9	324.90	326.92
Melting Point (°C)	60	Data not available	Data not available	Data not available
Melting Point (HCl salt) (°C)	~223 (with decomposition)	Data not available	Data not available	Data not available
Boiling Point (°C)	190-192 @ 3 Torr	Data not available	Data not available	Data not available
pKa	9.1	Data not available	Data not available	Data not available
Solubility (HCl salt)	Very soluble in water; freely soluble in ethanol.	Soluble in DMSO and Methanol.	Soluble in H ₂ O and DMSO.	Data not available

Table 2: Chemical Identifiers

Identifier	Promethazine	Promethazine-d3 HCl	Promethazine-d4 HCl	Promethazine-d6 HCl
CAS Number	60-87-7	1435933-86-0	1173018-74-0	1189947-02-1
PubChem CID	4927	117065184	71312314	57350170

Experimental Protocols

Deuterated promethazine is frequently employed as an internal standard for the quantification of promethazine and its metabolites in biological matrices due to its similar chemical behavior and distinct mass.

Quantification of Promethazine using LC-MS/MS with Deuterated Internal Standard

This protocol describes a method for the determination of promethazine in biological samples using promethazine-d6 as an internal standard.

a. Sample Preparation (Swine Tissue)

- Homogenize $5.0 \text{ g} \pm 0.1 \text{ g}$ of the tissue sample.
- Spike the homogenate with a known concentration of promethazine-d6 internal standard solution (e.g., $1 \text{ } \mu\text{g/mL}$ in methanol).
- Add 10 mL of 0.1% formic acid in acetonitrile and vortex for 1 minute.
- Shake for 10 minutes and then centrifuge at 10,000 rpm for 10 minutes.
- Collect the supernatant. Repeat the extraction step with another 10 mL of 0.1% formic acid in acetonitrile.
- Combine the supernatants and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a mixture of 0.1% formic acid in water and acetonitrile (80:20, v/v) for LC-MS/MS analysis.

b. Chromatographic Conditions

- HPLC System: A high-performance liquid chromatography system.
- Column: Waters Symmetry C18 column (100 mm \times 2.1 mm i.d., 3.5 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 40 $^{\circ}$ C.

c. Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Promethazine: m/z 285.2 \rightarrow 86.2
 - Promethazine-d6: m/z 291.3 \rightarrow 92.0

Synthesis of Deuterated Promethazine (General Approach)

A specific, detailed protocol for the synthesis of deuterated promethazine is not readily available in peer-reviewed literature. However, a general approach can be outlined based on established methods for phenothiazine synthesis and deuterium labeling.

a. Synthesis of Phenothiazine Core

The phenothiazine core can be synthesized via the Berntsen synthesis, which involves the reaction of diphenylamine with elemental sulfur at high temperatures, often catalyzed by iodine.

b. Deuterium Labeling

Deuterium can be introduced at various positions. For example, to synthesize promethazine-d6, where the two N-methyl groups are deuterated, a deuterated methylating agent (e.g., deuterated methyl iodide, CD_3I) would be used in the final alkylation step. Alternatively, for labeling the propyl chain, a deuterated precursor for the side chain would be required. The

synthesis of deuterated phenothiazines can also be achieved through methods like lithium aluminum deuteride reduction of suitable amide or imide precursors.

c. Alkylation to form Deuterated Promethazine

The deuterated phenothiazine core would then be alkylated with a suitable side chain, for example, 1-chloro-2-(dimethylamino)propane, to yield the final deuterated promethazine product.

Purification of Deuterated Promethazine using HPLC

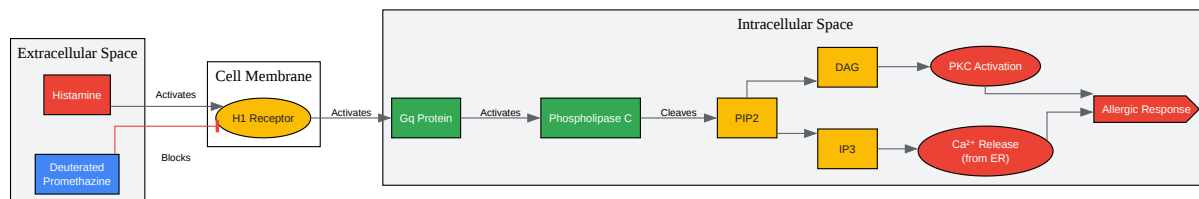
Purification of the synthesized deuterated promethazine can be achieved using preparative High-Performance Liquid Chromatography (HPLC). Chiral separation of promethazine enantiomers has been successfully performed, and a similar methodology can be adapted for purification.

- **Column:** A chiral stationary phase column, such as a Vancomycin Chirobiotic V column (250 x 4.6 mm), is effective for separating promethazine enantiomers and could be used for purification.
- **Mobile Phase:** A mixture of methanol, acetic acid, and triethylamine (e.g., 100:0.1:0.1 by volume) can be used.
- **Flow Rate:** A typical flow rate would be 1 mL/min.
- **Detection:** UV detection at 254 nm is suitable.
- **Fraction Collection:** Fractions corresponding to the deuterated promethazine peak would be collected, and the solvent evaporated to yield the purified product.

Signaling Pathways and Experimental Workflows

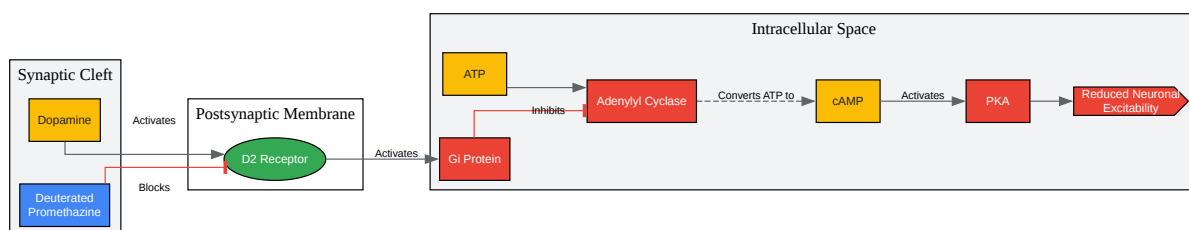
Promethazine exerts its effects by acting as an antagonist at multiple receptors, including histamine H1, dopamine D2, and muscarinic acetylcholine receptors.

Signaling Pathway Diagrams



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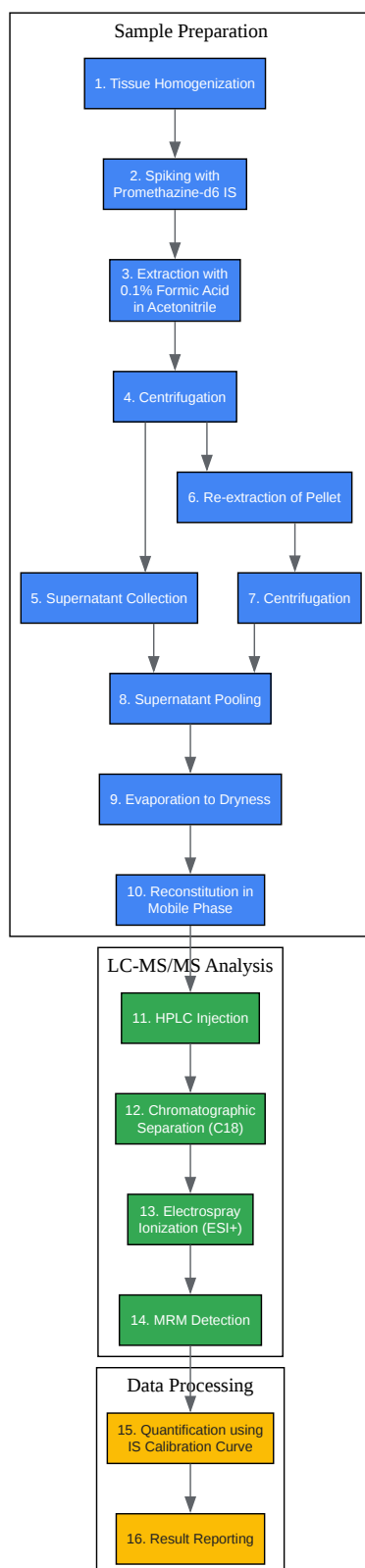
Caption: Promethazine antagonism of the H1 receptor signaling pathway.



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Caption: Promethazine antagonism of the D2 dopamine receptor signaling pathway.

Experimental Workflow Diagram



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Caption: Experimental workflow for the quantification of promethazine.

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